molecular formula C20H19NO4 B2928475 1'-(2-methoxybenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1705307-06-7

1'-(2-methoxybenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Cat. No.: B2928475
CAS No.: 1705307-06-7
M. Wt: 337.375
InChI Key: HRWIFYDIWUYHKD-UHFFFAOYSA-N
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Description

1'-(2-Methoxybenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one is a spirocyclic compound featuring a benzofuran-piperidine core substituted with a 2-methoxybenzoyl group. This structural motif is associated with high affinity for sigma-1 receptors (S1R), which are implicated in neurological disorders and cancer . The compound’s synthesis typically involves acylation of the parent spiro[isobenzofuran-1,4'-piperidine] scaffold (CAS: 37663-46-0) with 2-methoxybenzoyl chloride under nucleophilic conditions, yielding derivatives with variable substituents at the piperidine nitrogen .

Properties

IUPAC Name

1'-(2-methoxybenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-24-17-9-5-3-7-15(17)18(22)21-12-10-20(11-13-21)16-8-4-2-6-14(16)19(23)25-20/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWIFYDIWUYHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-methoxybenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1’-(2-methoxybenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The methoxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas such as oncology or neurology.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1’-(2-methoxybenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one would depend on its specific biological target. Generally, such compounds can interact with proteins, enzymes, or receptors, modulating their activity. The methoxybenzoyl group may enhance binding affinity to certain targets, while the spirocyclic structure could provide stability and selectivity.

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

The pharmacological profile of spiropiperidines is highly sensitive to substituents on the benzoyl group and piperidine nitrogen. Key analogs and their properties are summarized below:

Compound Name Substituent σ1 Receptor Affinity (Ki, nM) Key Features Reference
1'-(2-Methoxybenzoyl)-spiro derivative 2-Methoxybenzoyl <10* High S1R selectivity; electron-donating methoxy enhances metabolic stability
1'-(2-Bromobenzoyl)-spiro derivative 2-Bromobenzoyl 15–30 Increased hydrophobicity; moderate S1R affinity
1'-(2,6-Difluorobenzoyl)-spiro derivative 2,6-Difluorobenzoyl 8–12 Enhanced binding due to halogen interactions; improved CNS penetration
1'-Benzyl-3-methoxy-spiro derivative Benzyl + 3-methoxy 2–5 Optimal S1R binding; benchmark for spirocyclic σ1 ligands
(S)-[18F]Fluspidine Benzyl + 2-fluoroethyl 0.5–1.0 PET imaging ligand; high specificity for S1R in vivo

*Predicted based on structural similarity to .

Key Findings:

  • Electron-Donating Groups : The 2-methoxy group in the target compound balances receptor affinity and metabolic stability. Methoxy’s electron-donating nature reduces oxidative degradation compared to halogenated analogs .
  • Hydrophobic Substituents : Bromo or fluoro groups (e.g., 2-bromo or 2,6-difluoro) increase lipophilicity, enhancing membrane permeability but risking off-target interactions .
  • Piperidine Substitution : Benzyl groups at the piperidine nitrogen (e.g., 1'-benzyl-3-methoxy derivatives) achieve the highest S1R affinity due to optimal hydrophobic cavity fitting .

Docking and Pharmacophore Compatibility

Molecular docking studies reveal that substituent size and orientation critically influence binding. For example:

  • Compounds with bulky 4-piperidine substituents (e.g., 3-phenylbutyl) exhibit RMSD >2.5 Å in S1R models, indicating suboptimal alignment despite maintaining salt bridges with Glu172 .
  • The 2-methoxybenzoyl group’s smaller size allows better accommodation in the S1R hydrophobic pocket compared to bulkier analogs (e.g., 3-bromo-4-methoxyphenylpropanoyl; CAS: 1797890-28-8) .

Q & A

Q. What are the recommended strategies for optimizing the synthesis of 1'-(2-methoxybenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one to improve yield and purity?

Synthesis optimization for spirocyclic compounds often involves selecting appropriate acylation agents and reaction conditions. For example, acylation of spiro-piperidine derivatives with 2-methoxybenzoyl chloride under anhydrous conditions (e.g., DCM or THF as solvents) at 0–25°C can minimize side reactions. Purification via column chromatography with gradient elution (e.g., hexane:ethyl acetate) and recrystallization from ethanol/water mixtures enhances purity. Monitoring reaction progress by TLC and GC-MS ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic core and confirming regioselectivity in this compound?

A combination of 1H/13C NMR, 2D-COSY, and HSQC is critical for resolving overlapping signals in the spirocyclic system. IR spectroscopy identifies key functional groups (e.g., carbonyl at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography, if feasible, provides definitive structural validation of the spiro junction and substituent orientation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for storage and experimental use?

Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm over 7–30 days. Use Arrhenius kinetics to extrapolate shelf-life. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What methodologies are recommended to resolve contradictory data in receptor-binding assays involving this spirocyclic compound?

Discrepancies in receptor affinity (e.g., serotonin vs. dopamine receptors) may arise from assay conditions. Standardize protocols:

  • Use radioligand binding assays with [³H]-labeled competitors.
  • Validate membrane preparation consistency (e.g., rat cortical vs. striatal tissues).
  • Apply nonlinear regression (e.g., GraphPad Prism) to calculate Ki values, ensuring triplicate repeats. Cross-validate with functional assays (e.g., cAMP accumulation) to distinguish antagonism/inverse agonism .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes to guide toxicity studies?

Docking simulations (AutoDock Vina, Schrödinger Suite) using CYP3A4/2D6 crystal structures (PDB IDs: 4K9T, 5T32) can identify metabolic hotspots. Focus on the methoxybenzoyl group’s orientation relative to the heme iron. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .

Q. What experimental designs are effective for probing the spirocyclic scaffold’s conformational flexibility in solution versus solid state?

  • Solution state: Variable-temperature NMR (VT-NMR) in DMSO-d6 to observe ring-flipping dynamics.
  • Solid state: Compare X-ray structures with DFT-optimized geometries (B3LYP/6-31G* basis set).
  • MD simulations: Run 100 ns trajectories in explicit solvent (e.g., GROMACS) to map free-energy landscapes .

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